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molecular formula C12H13NO B8335340 1,2,3-Trimethyl-indole-5-carbaldehyde

1,2,3-Trimethyl-indole-5-carbaldehyde

Cat. No. B8335340
M. Wt: 187.24 g/mol
InChI Key: DLEVJTCQAXKSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291508B1

Procedure details

1,2,3-Trimethylindoline (21.5 g) was formulated in a similar manner to that described in Step 2 of Example 1 to obtain 20.1 g of 1,2,3, -trimethylindoline-5-carbaldehyde. The obtained aldehyde (7.5 g) was dissolved in 200 ml of 1,4-dioxane, followed by the addition of 18 g of DDQ. The obtained mixture was heated under reflux for 2.5 hours, followed by the addition of 100 ml of toluene. Insolubles were filtered out and the organic phase was concentrated in a vacuum. The obtained residue was purified by flash column chromatography to give 900 mg of the title compound.
Name
trimethylindoline-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(C)=C(C=O)C(C)=C2[C:10]=1[NH:9][CH2:8][CH2:7]2.C([C:17]1[C:23](=O)[C:22](Cl)=[C:21](Cl)[C:19](=O)[C:18]=1[C:27]#N)#N.[C:29]1(C)C=CC=CC=1.[O:36]1CCOC[CH2:37]1>>[CH3:10][N:9]1[C:17]2[C:18](=[CH:19][C:21]([CH:37]=[O:36])=[CH:22][CH:23]=2)[C:27]([CH3:29])=[C:8]1[CH3:7]

Inputs

Step One
Name
trimethylindoline-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C2CCNC12)C)C=O)C
Step Two
Name
aldehyde
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=CC(=CC=C12)C=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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